2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride
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Overview
Description
2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride involves multiple steps. One common method includes the reaction of 4-aminophenylacetamide with ethyl isopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(10(2)3)12-7-5-11(6-8-12)15-13(17)9-14;/h5-8,10H,4,9H2,1-3H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIFQYVUQWTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NC(=O)CCl)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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